molecular formula C6H8N2OS2 B7819707 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B7819707
M. Wt: 188.3 g/mol
InChI Key: KNCCUNVVUQSYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound belonging to the thiazole family, characterized by its sulfur and nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with chloroacetic acid in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the thiazole ring can lead to the formation of thiazol-2-one derivatives.

  • Reduction: Reduction reactions can produce thiazol-2-ylamine derivatives.

  • Substitution: Substitution reactions can yield various alkylated thiazole derivatives.

Scientific Research Applications

2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of antifungal and antibacterial agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide

  • 4-methyl-1,3-thiazole-2-carboxylic acid

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-4-2-10-6(8-4)11-3-5(7)9/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCCUNVVUQSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.